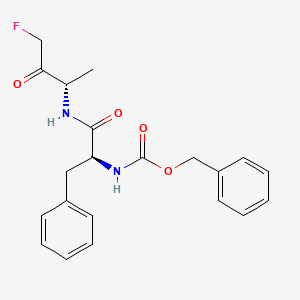

Z-FA-Fmk

Description

Historical Context of Peptidyl Fluoromethyl Ketone Development as Protease Inhibitors

The exploration of peptidyl fluoromethyl ketones (PFMKs) as protease inhibitors began in the mid-1980s, emerging from earlier work on other peptidyl ketones. mdpi.comrsc.org Scientists were seeking more stable and selective alternatives to the highly reactive peptidyl chloromethyl ketones (CMKs) and diazomethyl ketones. nih.govfao.org While effective, these earlier compounds could be too reactive for in vivo applications, leading to non-specific interactions. fao.org

The first syntheses of PFMKs were independently reported by the research groups of Rasnick, Shaw, and Imperiali around 1985. mdpi.comrsc.org It was postulated that the fluorine atom, being highly electronegative, would activate the adjacent ketone for nucleophilic attack by the active site residue of a protease, while being less reactive in a general chemical sense than its chloro- or bromo-ketone counterparts. fao.orgencyclopedia.pub

A significant early example, Z-Phe-Ala-CH2F (Z-FA-FMK), was reported by David Rasnick as a potent, irreversible inhibitor of the human cysteine protease cathepsin B. nih.gov This study highlighted the potential of the fluoromethyl ketone "warhead" by comparing its efficacy to analogous diazomethyl and chloromethyl ketones. nih.gov The initial synthesis of this compound utilized a modified Dakin–West reaction, which unfortunately led to racemization (a mixture of stereoisomers) at the P1 site (the amino acid residue adjacent to the reactive ketone). mdpi.comnih.gov Subsequent research in the early 1990s by Esser and colleagues underscored the critical importance of stereochemistry, demonstrating that inhibitors composed of naturally occurring L-amino acids were significantly more active than their D-amino acid counterparts. nih.gov This foundational work established PFMKs as a valuable class of specific and effective protease inhibitors, paving the way for their widespread use as chemical probes in biology and medicinal chemistry. mdpi.comfao.org

Fundamental Mechanism of Covalent Inhibition by Fluoromethyl Ketone Warheads

The inhibitory action of this compound is centered on its electrophilic fluoromethyl ketone (FMK) moiety, often referred to as a "warhead". researchgate.netmdpi.com This functional group is specifically designed to react with a nucleophilic residue in the active site of the target protease. For cysteine proteases, this key residue is the thiol group (-SH) of a cysteine amino acid.

The mechanism of inhibition proceeds in two main steps:

Reversible Binding: Initially, the inhibitor binds to the enzyme's active site in a reversible manner. The peptide portion of this compound (Phenylalanine-Alanine) provides the specificity, fitting into the substrate-binding pockets of the target protease. mdpi.com

Irreversible Covalent Modification: Once positioned correctly within the active site, the highly electronegative fluorine atom on the FMK warhead enhances the electrophilicity of the adjacent carbonyl carbon. This makes it a prime target for nucleophilic attack by the active site cysteine's thiol group. smolecule.com The sulfur atom of the cysteine attacks the carbonyl carbon, leading to the formation of a stable hemithioketal. smolecule.com This covalent bond, sometimes described as a thioether linkage, effectively and irreversibly inactivates the enzyme, as the catalytic cysteine is no longer available to participate in protein hydrolysis. pubcompare.airesearchgate.net

A key advantage of the FMK warhead is its "tuned" reactivity. It is reactive enough to form a covalent bond within the enzyme-inhibitor complex but is significantly less reactive than its chloromethyl ketone (CMK) counterpart towards other biological nucleophiles, such as glutathione (B108866). encyclopedia.pubmdpi.com This selectivity reduces off-target effects and makes fluoromethyl ketones like this compound more suitable for studies in complex biological systems. encyclopedia.pub

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-38-5 | |

| Record name | Z-FA-FMK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL-201053 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition Profile and Specificity of Z Fa Fluoromethyl Ketone

Inhibition of Cysteine Proteases

Z-FA-fluoromethyl ketone is recognized as a potent, irreversible inhibitor of a range of cysteine proteases, including several members of the cathepsin family. nih.gov Its mechanism of action involves the fluoromethyl ketone moiety, which acts as an electrophilic "warhead," forming a covalent bond with the active site cysteine residue of the target enzyme. This leads to time-dependent, irreversible inactivation. nih.gov

Cathepsin B (Cat-B) Inhibition

Z-FA-FMK demonstrates pronounced inhibitory activity against Cathepsin B, a lysosomal cysteine protease.

Research has established this compound as a potent and irreversible inhibitor of human Cathepsin B. nih.gov The inhibition is time-dependent and cannot be reversed by dialysis, which suggests the formation of a stable, covalent modification of the enzyme. nih.gov The potency of this inhibition has been quantified with a second-order rate constant of 16,200 M⁻¹s⁻¹ and an inhibition constant (Ki) of 1.5 µM. nih.govselleckchem.com

Kinetic Data for this compound Inhibition of Cathepsin B

| Parameter | Value | Source |

|---|---|---|

| Second-Order Rate Constant | 16,200 M⁻¹s⁻¹ | nih.gov |

| Inhibition Constant (Ki) | 1.5 µM | selleckchem.com |

When compared to its analogues, Z-FA-fluoromethyl ketone shows a distinct reactivity profile against Cathepsin B. It is a significantly more potent inactivator than the corresponding diazomethyl ketone analogue (Z-Phe-Ala-CHN2). nih.govnih.gov Specifically, this compound was found to be approximately 30-fold more potent than the diazomethyl version. nih.govnih.gov This enhanced potency is attributed primarily to tighter binding to the enzyme. nih.gov

Conversely, this compound is less reactive than its chloromethyl ketone analogue (Z-Phe-Ala-CH2Cl), which exhibits a higher second-order rate constant. nih.govnih.gov However, the strong reactivity of the chloromethyl ketone group can lead to non-specific alkylation of other molecules in a biological setting. nih.gov

Comparative Potency of Ketone Inhibitors against Cathepsin B

| Inhibitor | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |

|---|---|---|

| Z-FA-fluoromethyl ketone | 16,200 | nih.gov |

| Z-FA-diazomethyl ketone | 546 | nih.gov |

| Z-FA-chloromethyl ketone | 45,300 | nih.gov |

Cathepsin L (Cat-L) Inhibition

This compound is also an effective and potent inhibitor of Cathepsin L, another crucial lysosomal cysteine protease. nih.govmedchemexpress.commdpi.com This inhibitory action has been highlighted in studies where this compound was used as a host-targeting Cathepsin L inhibitor. researchgate.net The compound acts as an irreversible inhibitor against this enzyme, consistent with its general mechanism against cysteine proteases. nih.gov

Cathepsin S (Cat-S) Inhibition

The inhibitory profile of this compound extends to Cathepsin S. It is characterized as a very potent and irreversible inhibitor of this particular cysteine protease. nih.gov

Cathepsin V (Cat-V) Inhibition

While Cathepsins V and L share some structural similarities, their substrate selectivity and functions can be distinct. researchgate.net Currently, there is a lack of specific research findings detailing the inhibitory activity of Z-FA-fluoromethyl ketone against Cathepsin V in the reviewed scientific literature.

Papain Inhibition

Z-FA-fluoromethyl ketone is recognized as a potent irreversible inhibitor of papain, a well-characterized cysteine protease. abcam.comfishersci.com As a member of the fluoromethyl ketone class of compounds, it acts as an effective irreversible inhibitor by forming a covalent bond with the target enzyme. rndsystems.com This mechanism of action allows it to be used in various research applications to block the activity of papain and related proteases. abcam.comfishersci.com

Cruzain Inhibition

This compound is an effective inhibitor of cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas' disease. abcam.comnih.gov The compound's ability to irreversibly inhibit this essential enzyme has been demonstrated in studies where it arrested the parasite's life cycle. nih.gov The interaction between this compound and cruzain has been significant enough to warrant its inclusion in structural and therapeutic studies aimed at developing new treatments for Chagas' disease. nih.govresearchgate.net In animal models of the disease, treatment with this compound resulted in significantly higher mortality and parasitemia compared to other inhibitors, a result attributed to the in vivo cleavage of the compound and subsequent release of a toxic metabolite. nih.gov

Modulation of Caspase Activity

This compound demonstrates a highly selective pattern of caspase inhibition, distinguishing between the effector caspases involved in the execution of apoptosis and the initiator caspases that trigger the apoptotic cascade. abcam.comnih.gov This selectivity has positioned it as a useful tool in apoptosis research, and in some contexts, it is used as a negative control for pan-caspase inhibitors to differentiate the roles of specific caspase subfamilies. rndsystems.comnih.gov

Selective Inhibition of Effector Caspases (Caspase-2, -3, -6, -7)

Research has consistently shown that this compound selectively inhibits the recombinant effector caspases-2, -3, -6, and -7 in vitro. abcam.comnih.gov This targeted inhibition is achieved through the covalent binding of the molecule to the active large subunit of these effector caspases. nih.gov This selective action allows researchers to block the downstream execution phase of apoptosis while leaving the initial signaling pathways intact. nih.gov

This compound exhibits inhibitory activity against the group of effector caspases within a specific concentration range. The half-maximal inhibitory concentration (IC50) for caspases-2, -3, -6, and -7 falls between 6 and 32 µM. bertin-bioreagent.com This range indicates a differential potency among the targeted effector caspases, although specific individual values are not detailed in the available literature.

| Target Enzyme | IC50 Value |

|---|---|

| Caspase-2 | 6 - 32 µM bertin-bioreagent.com |

| Caspase-3 | |

| Caspase-6 | |

| Caspase-7 |

Lack of Inhibition of Initiator Caspases (Caspase-8, -10)

A defining characteristic of this compound's activity is its lack of effect on purified initiator caspases. nih.gov Studies confirm that it does not inhibit caspase-8 and caspase-10. nih.govbertin-bioreagent.com For instance, this compound fails to prevent the Fas-mediated activation of caspase-8, a key step in the extrinsic apoptosis pathway. nih.gov

Partial Inhibition of Caspase-9

The interaction of this compound with caspase-9, an initiator caspase associated with the apoptosome in the intrinsic pathway, is distinct from its effects on other caspases. Research indicates that this compound only partially inhibits caspase-9 activity in vitro. nih.gov Furthermore, it does not prevent the autoproteolytic cleavage of caspase-9 in cell-based assays. nih.gov

Interactions with Autophagy-Related Enzymes

This compound has been shown to interact with and inhibit crucial enzymes within the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.

ATG4B is a cysteine protease that plays an essential role in the formation and maturation of autophagosomes, the key structures in the autophagy process. nih.gov this compound has been identified as an inhibitor of this critical enzyme.

The inhibitory effect of this compound on ATG4B was first discovered through a focused library screening utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. acs.org This high-throughput screening method is a robust platform for identifying enzyme inhibitors by measuring changes in fluorescence signals that occur upon enzymatic cleavage of a substrate. researchgate.net The identification of this compound from this screening highlighted its potential as a modulator of the autophagy process. acs.org

Further studies have revealed that this compound acts as a covalent, active-site directed inhibitor of ATG4B. acs.org The fluoromethylketone (FMK) moiety of the compound is a reactive "warhead" that forms an irreversible covalent bond with the catalytic cysteine residue, Cys74, in the active site of ATG4B. acs.orgbpsbioscience.com This covalent modification inactivates the proteolytic activity of the enzyme. acs.orgbpsbioscience.com Molecular modeling suggests that the P1 glycine (B1666218) moiety of this compound stacks onto the indole (B1671886) ring of Trp142 within the ATG4B binding site, further stabilizing the interaction. acs.org The formation of this covalent bond is critical for the inhibitory activity of this compound against ATG4B. acs.org

| Target Enzyme | Inhibitor | Mechanism of Inhibition | Key Active Site Residue |

| ATG4B | This compound | Covalent, active-site directed | Cys74 |

Inhibition of ATG4B (Autophagin-1)

Inhibition of Other Protease Targets

In addition to its role in autophagy, this compound has been found to inhibit other proteases, indicating a broader spectrum of activity.

While direct studies on the inhibition of N-glycanase (NGLY1) by this compound are limited, evidence from a structurally similar compound, Z-VAD-fmk, suggests a potential interaction. Z-VAD-fmk, a well-known pan-caspase inhibitor, has been identified as an off-target inhibitor of peptide: N-glycanase (NGLY1), an endoglycosidase involved in ER-associated degradation (ERAD). nih.govnih.gov Given the structural and functional similarities between this compound and Z-VAD-fmk, particularly the presence of the fluoromethylketone reactive group, it is plausible that this compound may also exhibit inhibitory activity against NGLY1. However, direct experimental evidence for this is not yet available.

In the context of viral proteases, this compound has been identified as an inhibitor of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the SARS-CoV-2 virus. In a screen of 32 small molecules, this compound was one of only five compounds that demonstrated significant inhibition of 3CLpro activity in cellular assays. nih.gov Further studies have shown that this compound can inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 infection with a reported IC50 of 0.13 μmol/L. nih.gov

| Target Enzyme | Inhibitor | Reported IC50 (CPE Inhibition) |

| SARS-CoV-2 3CLpro | This compound | 0.13 μmol/L |

Considerations of Selectivity and Off-Target Effects

The selectivity of a chemical inhibitor is a critical aspect of its utility as a research tool and its potential as a therapeutic agent. Z-FA-fluoromethyl ketone demonstrates a notable degree of selectivity in its enzymatic inhibition profile, primarily targeting effector caspases over initiator caspases. nih.gov This selectivity allows researchers to dissect the specific roles of different caspase subfamilies in cellular processes like apoptosis. nih.gov

However, like many enzyme inhibitors, this compound is not entirely without off-target effects. The fluoromethyl ketone (FMK) chemical group, while crucial for its irreversible inhibitory activity, has been associated with potential undesired interactions. researchgate.net For instance, the related pan-caspase inhibitor Z-VAD-FMK has been documented to inhibit other enzymes such as peptide N-glycanase (NGLY1) and can induce cellular autophagy, an effect independent of its caspase inhibition. core.ac.uknih.gov

For this compound specifically, its well-established role as an inhibitor of both cathepsins and certain caspases means that effects observed in cellular or in vivo systems could be attributable to the inhibition of either class of proteases. abcam.comnovusbio.com Furthermore, at higher concentrations, this compound has been shown to induce cellular changes that may be considered off-target effects. For example, at a concentration of 50 µM, it has been observed to decrease levels of glutathione (B108866) (GSH) and increase levels of reactive oxygen species (ROS) in primary human peripheral blood mononuclear cells (PBMCs). caymanchem.com This suggests that at certain concentrations, this compound can impact cellular redox balance, an effect that may be independent of its primary protease targets. Therefore, careful consideration of the concentration used and the specific biological system under investigation is necessary when interpreting experimental results obtained with this compound.

In Vivo Biological Effects and Preclinical Research Applications

Modulation of Host Response to Pathogens

Z-FA-fmk's mechanism of action, primarily through the inhibition of cysteine proteases like cathepsins and caspases, allows it to influence the host's immune and inflammatory responses to pathogens. wikipedia.orgselleckchem.com This modulation can have profound effects on the course of an infection, either by hindering or, in some cases, inadvertently promoting pathogen proliferation.

Impact on Bacterial Infections (e.g., Pneumococcal)

Research into the effects of this compound on bacterial infections has yielded complex results, particularly in the context of Streptococcus pneumoniae, a major cause of community-acquired pneumonia. nih.govcdc.gov Studies in mouse models of intranasal pneumococcal infection have shown that administration of this compound can lead to a significant increase in the growth of Streptococcus pneumoniae in both the lungs and the bloodstream. selleckchem.comtargetmol.comnih.gov This suggests that the host's cysteine protease activity, which is inhibited by this compound, plays a critical role in controlling pneumococcal proliferation during infection. nih.gov The compound has been described as an immunosuppressive agent that inhibits the activation and proliferation of T cells, which are important in the host defense against pneumococcal disease. nih.gov

Effects on Parasitic Infections (e.g., Trypanosoma cruzi replication and transmission)

In the realm of parasitic diseases, this compound has shown promise in combating Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.gov The parasite relies on a major cysteine protease, cruzain, for its replication and life cycle progression. nih.govnih.gov Preclinical studies have demonstrated that peptide-fluoromethyl ketones, including this compound, can arrest the intracellular replication and intercellular transmission of T. cruzi. nih.gov The inhibitory action is most pronounced during the transformation of the parasite from the trypomastigote to the amastigote stage and back, which are critical steps in its intracellular life cycle. nih.gov This targeted inhibition of a key parasitic enzyme highlights its potential as a lead compound for the development of new chemotherapies for Chagas' disease. nih.gov

Antiviral Activity against Various Viruses

This compound has demonstrated broad-spectrum antiviral activity, a characteristic attributed to its ability to inhibit host cell proteases that are co-opted by viruses for their own replication and entry into cells. nih.gov This host-targeting mechanism offers the potential for reduced drug resistance. nih.gov

The compound has been identified as a potent inhibitor of mammalian orthoreovirus replication. nih.gov Reoviruses are double-stranded RNA viruses that have been studied as models for viral pathogenesis and are also being explored for their oncolytic (cancer-killing) properties. nih.govmdpi.com this compound has been shown to block reovirus infection in animal models. selleckchem.com Its mechanism likely involves the inhibition of host cysteine proteases that are essential for the uncoating and replication of the virus within host cells. nih.gov

This compound has emerged as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net It has been shown to inhibit the 3C-like protease (3CLpro), a key enzyme for viral replication. researchgate.netnih.gov In vitro studies have demonstrated its efficacy against a wide range of SARS-CoV-2 variants, including the ancestral Wuhan strain and nine other variants. nih.gov The half-maximal effective concentration (EC50) values from these studies showcase its potent activity. nih.govresearchgate.net In vivo experiments in K18 hACE2 transgenic mice infected with SARS-CoV-2 showed that this compound treatment improved survival rates to 60% and led to faster recovery compared to other antiviral treatments. nih.govresearchgate.net

Table 1: In Vitro Antiviral Activity of this compound against Diverse SARS-CoV-2 Strains

| SARS-CoV-2 Strain | EC50 (μM) |

| Wuhan-like | 0.55 - 2.41 |

| Nine Variants | 0.55 - 2.41 |

This table summarizes the range of half-maximal effective concentrations (EC50) observed for this compound against the Wuhan-like strain and nine other variants of SARS-CoV-2 in in vitro assessments. Data sourced from nih.govresearchgate.net.

The antiviral effects of this compound extend to viruses affecting aquatic species. nih.gov Research has explored its ability to inhibit three genetically distinct fish viruses: chum salmon aquareovirus (CSRV), piscine orthoreovirus (PRV), and infectious hematopoietic necrosis virus (IHNV). nih.gov

The compound showed differential inhibition against these viruses. nih.gov

Chum Salmon Aquareovirus (CSRV): Low-dose exposure (2-20μM) of this compound significantly reduced CSRV transcription and infectious yield in vitro, while a higher dose (200μM) was needed to completely block its replication. nih.gov This suggests that CSRV replication is dependent on cathepsins or similar cysteine proteases. nih.gov

Piscine Orthoreovirus (PRV): In vitro, low doses did not significantly affect PRV transcription, and while a high dose (200μM) did reduce transcription, it was not completely inhibited. nih.gov Furthermore, in vivo experiments in juvenile Atlantic salmon showed that this compound did not affect PRV replication. nih.gov

Infectious Hematopoietic Necrosis Virus (IHNV): Similar to PRV, low doses had no significant effect on in vitro viral transcription. nih.gov A high dose (200μM) attenuated transcription but did not eliminate it. nih.gov The continued replication of PRV and IHNV in the presence of high concentrations of this compound suggests they may utilize cathepsin-independent pathways for replication. nih.gov

Host-Targeting Antiviral Mechanism

Z-FA-fluoromethyl ketone (this compound) functions as a host-targeting antiviral agent by inhibiting host cysteine proteases, such as cathepsin L, which are essential for the entry and replication of certain viruses. nih.govresearchgate.net This mechanism offers the advantage of broad-spectrum activity and a potentially higher barrier to the development of viral resistance compared to antivirals that target viral proteins directly. nih.govresearchgate.net

Research has demonstrated the antiviral potential of this compound against SARS-CoV-2 and its variants. nih.govresearchgate.net In vitro studies have shown its potent inhibition of a diverse set of SARS-CoV-2 strains. nih.govresearchgate.net The compound's efficacy was found to be comparable or superior to some approved antiviral drugs. researchgate.net In vivo experiments using a transgenic mouse model of SARS-CoV-2 infection showed that this compound treatment resulted in improved survival rates and accelerated recovery. nih.govresearchgate.net The host-targeting mechanism of this compound suggests its potential as a broad-spectrum antiviral therapy against multiple coronaviruses. nih.govresearchgate.net

| SARS-CoV-2 Strain | EC50 Value (μM) |

|---|---|

| Wuhan-like strain & various variants | 0.55 - 2.41 |

| Treatment Group | Outcome |

|---|---|

| This compound | 60% survival rate and accelerated recovery |

Influence on Cellular Proliferation and Degeneration in Tissue Models

Duodenal Mucosal Epithelial Cell Proliferation

This compound has been shown to influence the proliferation of duodenal mucosal epithelial cells in vivo. nih.gov In a mouse model administered with D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-alpha), which typically decreases the number of proliferative cell nuclear antigen (PCNA)-positive duodenal epithelial cells, pretreatment with this compound inhibited this effect. nih.gov The study suggests that this compound may act as a proliferative mediator in duodenal epithelial cells. nih.gov This proliferative effect is thought to be controlled by interleukin-1beta (IL-1beta) through the nuclear factor-kappaB (NF-kappaB) pathway and oxidative stress. nih.gov Administration of D-GalN/TNF-alpha alone led to an increase in IL-1beta-positive and active NF-kappaB-positive cells, a response that was blocked by this compound pretreatment. nih.gov

Prevention of Degenerative Changes in Duodenum

In the same D-GalN/TNF-alpha-administered mouse model, this compound demonstrated a protective effect against degenerative changes in the duodenum. nih.gov The administration of D-GalN/TNF-alpha alone resulted in an increase in such degenerative changes. nih.gov However, pretreatment with this compound was found to inhibit these alterations. nih.gov Furthermore, the study observed that D-GalN/TNF-alpha injection increased levels of lipid peroxidation, protein carbonyl, and collagen, while decreasing glutathione (B108866) levels and superoxide (B77818) dismutase activity. nih.gov this compound pretreatment effectively blocked these oxidative stress-related effects, suggesting a mechanism for its prevention of degenerative changes. nih.gov

| Parameter | D-GalN/TNF-alpha Administration | This compound Pretreatment + D-GalN/TNF-alpha |

|---|---|---|

| PCNA-positive epithelial cells | Decrease | Inhibited the decrease |

| IL-1beta-positive epithelial cells | Increase | Inhibited the increase |

| Active NF-kappaB-positive epithelial cells | Increase | Inhibited the increase |

| Degenerative Changes | Increase | Inhibited the increase |

| Oxidative Stress Markers (e.g., lipid peroxidation) | Increase | Blocked the increase |

Impact on Vascular Smooth Muscle Cell Apoptosis in Advanced Glycation End-Products Context

This compound has been utilized as a negative control in studies examining the mechanisms of vascular calcification induced by advanced glycation end-products (AGEs). nih.gov In a study investigating AGE-induced apoptosis of vascular smooth muscle cells (VSMCs), this compound was used as a control for the general caspase inhibitor Z-VAD-FMK. nih.gov The experiment showed that AGEs induced calcium deposition in a rat VSMC line. nih.gov While the caspase inhibitor Z-VAD-FMK significantly inhibited this calcium deposition, the control group treated with this compound showed high levels of calcium deposition, indicating that this compound did not inhibit the AGE-induced, apoptosis-mediated calcification process in this context. nih.gov

Application in Preclinical Disease Models

Rheumatoid Arthritis Models (anti-inflammatory effects)

Peptidyl fluoromethyl ketones, including this compound, have demonstrated anti-inflammatory effects in preclinical models of rheumatoid arthritis. nih.govnih.gov In studies using adjuvant-induced arthritis in rats, these compounds were shown to inhibit the severity of inflammation and reduce the extent of cartilage and bone damage. nih.gov These effects were observed particularly in the late stage of the disease, consistent with the inhibition of protease-mediated tissue damage. nih.gov

The mechanism of action involves the inhibition of cysteine proteinases like cathepsin B, which are found at high levels in synovial joints affected by rheumatoid arthritis. nih.govnih.gov Oral administration of these inhibitors led to a significant reduction in cathepsin B activity in the livers and kidneys of treated rats. nih.gov Furthermore, this compound has been identified as an immunosuppressive agent, capable of repressing human T cell proliferation induced by mitogens and IL-2 in vitro, which may contribute to its anti-inflammatory profile. mdpi.com

| Observed Effect | Details |

|---|---|

| Reduced Inflammation Severity | Observed during the late-stage of the disease. nih.gov |

| Decreased Cartilage and Bone Damage | Consistent with inhibition of protease-mediated damage. nih.gov |

| Inhibition of Cathepsin B Activity | Reduced activity in livers and kidneys after oral administration. nih.gov |

| Immunosuppressive Action | Represses T cell proliferation in vitro. mdpi.com |

Cancer Research Models (e.g., AML blasts, tumor cell invasion, chemosensitization)

Z-FA-fluoromethyl ketone (this compound) has been utilized in various cancer research models to investigate cellular death pathways and the efficacy of anticancer agents. Primarily known as an inhibitor of cysteine proteases like cathepsins B and L, its effects on caspases have also been explored. rndsystems.com

In the context of Acute Myeloid Leukemia (AML), this compound has been employed in studies examining the potentiation of cytarabine-induced cell death in human AML blasts. Further research in Jurkat T cells has shown that this compound can block the induction of apoptosis by certain synthetic retinoid-related molecules (RRMs) that exhibit strong antiproliferative activity. nih.gov Specifically, it was observed to prevent DEVDase activity, DNA fragmentation, and the externalization of phosphatidylserine, which are all hallmarks of apoptosis. nih.gov

The compound's role extends to chemosensitization, a strategy used to overcome chemoresistance in tumors. nih.gov By inhibiting specific cellular pathways, compounds like this compound can potentially render cancer cells more susceptible to standard chemotherapeutic drugs. The mechanism of this compound involves the selective inhibition of effector caspases. nih.gov While it is recognized as a cathepsin inhibitor, it also directly inhibits recombinant effector caspases-2, -3, -6, and -7 in vitro. nih.gov However, it does not affect initiator caspases 8 and 10, and only partially inhibits the apoptosome-associated caspase 9. nih.gov This selective action allows researchers to dissect the specific pathways involved in apoptosis induced by anticancer agents. For instance, this compound does not stop the release of cytochrome c induced by RRMs, indicating that caspases are the primary effectors of the RRM-induced apoptosis rather than other cathepsin-mediated pathways. nih.gov

Table 1: In Vitro Inhibitory Effects of this compound on Caspases

| Caspase Type | Caspase Subunit | Effect of this compound | Citation |

|---|---|---|---|

| Initiator | Caspase-8 | Not affected | nih.gov |

| Initiator | Caspase-10 | Not affected | nih.gov |

| Initiator | Caspase-9 | Partially inhibited | nih.gov |

| Effector | Caspase-2 | Inhibited | nih.gov |

| Effector | Caspase-3 | Inhibited | nih.gov |

| Effector | Caspase-6 | Inhibited | nih.gov |

Neurodegeneration Research (implications of autophagy)

Autophagy is a critical cellular process for degrading and recycling cellular components, including aggregate-prone proteins whose accumulation is a hallmark of most major neurodegenerative diseases. nih.govnih.gov This process involves the formation of autophagosomes that engulf cytoplasmic contents and fuse with lysosomes for degradation. youtube.com A functional autophagy pathway is essential for neuronal health, and its impairment is linked to the pathogenesis of conditions such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.govfrontiersin.org

Consequently, the modulation of autophagy is considered a potential therapeutic strategy for these disorders. nih.govnih.gov Upregulating autophagy can help clear the toxic protein aggregates that lead to neuronal dysfunction and death. nih.gov Research in various disease models has demonstrated that inducing autophagy, for instance with the mTORC1 inhibitor rapamycin, can alleviate the toxicity of these proteins and ameliorate neurodegenerative pathology. nih.gov Conversely, genetic disruption of core autophagy genes can lead to neurodegeneration in animal models. nih.gov While the role of protease inhibitors is a key area of investigation in neurodegeneration, the specific implications and direct experimental use of this compound in the context of modulating autophagy in neurodegenerative research are not extensively detailed in the literature.

Control in Ischemic and Excitotoxic Neuronal Damage Studies

A significant application of this compound in preclinical research is its use as a negative control in studies of neuronal damage, particularly those investigating ischemic and excitotoxic injury. rndsystems.comnih.govpnas.org This is due to its specific inhibitory profile; this compound is an irreversible inhibitor of cathepsins B and L, but it does not inhibit the caspase family of proteases, which are key mediators of apoptosis. rndsystems.comnih.gov This allows researchers to differentiate between cell death pathways mediated by caspases versus those involving cathepsins or to rule out non-specific effects of the fluoromethylketone (FMK) chemical group present on many caspase inhibitors. rndsystems.compnas.org

In studies of experimental cerebral ischemia, caspase inhibitors like Z-VAD-FMK have been shown to reduce neuronal injury. ahajournals.orgahajournals.orgnih.gov To confirm that this neuroprotective effect was due to caspase inhibition and not some other property of the inhibitor, this compound was used as a control. pnas.org Research showed that while caspase inhibitors reduced infarct volume and neurological deficits, administration of this compound had no such protective effect. pnas.org This demonstrated the specificity of the ICE-like and CPP32-like caspases in the mechanisms of cell death following ischemic brain injury. pnas.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Z-FA-fluoromethyl ketone (this compound) |

| Z-VAD-fluoromethyl ketone (Z-VAD-FMK) |

| Z-DEVD-fluoromethyl ketone (Z-DEVD-FMK) |

| Cytarabine |

| Rapamycin |

| YVAD-chloromethyl ketone (YVAD-CMK) |

| N-methyl-D-aspartate (NMDA) |

Structure Activity Relationship Sar and Design Principles for Z Fa Fluoromethyl Ketone Derivatives

Criticality of the Fluoromethyl Ketone Moiety for Activity

The fluoromethyl ketone (FMK) moiety is a pivotal component of Z-FA-FMK, serving as the electrophilic "warhead" that covalently modifies the target enzyme. The inclusion of one or more fluorine atoms adjacent to the ketone carbonyl group significantly enhances its reactivity towards nucleophiles, such as the thiol group of a cysteine residue in the active site of cysteine proteases. nih.govencyclopedia.pubresearchgate.netnih.gov This increased electrophilicity is a key factor in the irreversible inhibition mechanism of these compounds. wikipedia.org

The mono-fluorinated methyl ketone group, as found in this compound, exhibits a high degree of reactivity and selectivity for cysteine proteases over other classes of proteases like serine proteases. nih.govencyclopedia.pub This selectivity is advantageous as it reduces the likelihood of off-target effects. The FMK warhead forms a stable thioether linkage with the active site cysteine, leading to potent and often irreversible inhibition. nih.gov The stability of this covalent bond contributes to the prolonged inhibitory effect of this compound.

Influence of the Peptidic Backbone Sequence on Specificity

While the FMK moiety provides the reactive potential, the peptidic backbone is crucial for determining the inhibitor's specificity towards a particular protease. nih.govencyclopedia.pubnih.gov The amino acid sequence of the inhibitor mimics the natural substrate of the target enzyme, allowing it to be recognized and bind to the active site with high affinity. nih.govencyclopedia.pub By tailoring the peptide sequence, it is possible to design inhibitors that are highly selective for a specific protease or a subset of related proteases. nih.gov

For instance, the dipeptide sequence Phenylalanine-Alanine in this compound directs its activity towards certain cysteine proteases like cathepsins B, L, and S. wikipedia.orgcaymanchem.com Increasing the length of the peptide chain can further enhance specificity. For example, tetrapeptidic FMKs have demonstrated greater substrate specificity towards caspases compared to their tripeptidic counterparts. nih.gov The composition of the peptide backbone not only influences which proteases are targeted but also the potency of the inhibition.

The stereochemistry of the amino acid residues in the peptidic backbone, particularly at the P1 position (the residue immediately preceding the scissile bond in a substrate), is critical for proper recognition and binding by the target protease. The specific three-dimensional arrangement of the side chains and the peptide backbone must fit precisely into the enzyme's active site cleft. Any alteration in the stereochemistry can lead to a significant loss of inhibitory activity. The use of L-amino acids, the naturally occurring stereoisomers, is generally essential for effective binding to the active sites of most proteases.

Role of N-Terminal Protecting Groups (e.g., Benzyloxycarbonyl)

The Z-group, being a relatively bulky and hydrophobic moiety, can contribute to the binding of the inhibitor to the enzyme, potentially interacting with hydrophobic pockets near the active site. nih.gov This can lead to an increase in inhibitory potency. Furthermore, the N-terminal protecting group can affect the inhibitor's ability to cross cell membranes and reach its intracellular target. The choice of the protecting group is therefore an important consideration in the design of cell-permeable and effective protease inhibitors. nih.govnih.gov

Optimization Strategies Leading to Enhanced Potency (e.g., Z-FG-FMK, FMK-9a)

The SAR principles outlined above have been successfully applied to optimize the structure of this compound and develop derivatives with enhanced potency and selectivity. A notable example is the development of Z-FG-FMK (Z-Phe-Gly-FMK), which was identified as a more potent inhibitor of ATG4B, a cysteine protease involved in autophagy, compared to the parent compound this compound. nih.gov This demonstrates that even subtle changes in the peptide backbone, such as substituting Alanine with Glycine (B1666218), can significantly impact inhibitory activity.

Further optimization led to the discovery of FMK-9a, a potent and selective covalent peptidomimetic inhibitor of ATG4B. tocris.com FMK-9a exhibits an IC50 of 80 nM in a biochemical assay, a significant improvement over this compound. nih.gov While highly potent against ATG4B, FMK-9a also shows some activity against other cysteine proteases like cathepsin B and calpain. tocris.com These examples highlight how systematic modifications based on SAR can lead to the development of highly potent and targeted inhibitors.

| Compound | Structure | IC50 (µM) |

|---|---|---|

| This compound | Z-Phe-Ala-FMK | >10 |

| Z-FG-FMK | Z-Phe-Gly-FMK | 1.2 |

| FMK-9a | N/A | 0.08 |

Comparison of Fluoromethyl Ketone Warheads with Other Electrophilic Inhibitors

The fluoromethyl ketone warhead is one of several electrophilic groups used in the design of covalent inhibitors for cysteine proteases. Other common warheads include aldehydes, vinyl sulfones, acyloxymethyl ketones, and diazomethyl ketones. nih.gov Each of these warheads has distinct properties in terms of reactivity, selectivity, and mechanism of inhibition.

Aldehydes and ketones can act as reversible covalent inhibitors by forming hemi(thio)acetal or ketal complexes with the active site cysteine. nih.gov While often potent, aldehydes can sometimes suffer from off-target reactivity. researchgate.net Vinyl sulfones are another class of irreversible inhibitors that react with the active site cysteine via a Michael addition.

Compared to some other warheads, fluoromethyl ketones offer a good balance of reactivity and selectivity. sci-hub.se For instance, a comparative study showed that a peptide FMK inhibitor of cathepsin B was slightly less reactive towards the target protease than the corresponding chloromethyl ketone, but it exhibited a 500-fold reduction in reactivity towards glutathione (B108866), indicating lower off-target reactivity. sci-hub.se The choice of the electrophilic warhead is a critical design element that must be carefully considered to achieve the desired potency, selectivity, and safety profile of a cysteine protease inhibitor.

| Warhead | Mechanism | Reversibility | Key Characteristics |

|---|---|---|---|

| Fluoromethyl Ketone | Nucleophilic attack by Cys thiol | Irreversible | Good balance of reactivity and selectivity. sci-hub.se |

| Aldehyde | Hemi(thio)acetal formation | Reversible | Potent but can have off-target effects. nih.govresearchgate.net |

| Vinyl Sulfone | Michael addition | Irreversible | Potent irreversible inhibitors. nih.gov |

| Acyloxymethyl Ketone | Nucleophilic substitution | Irreversible | Effective covalent inhibitors. nih.gov |

| Diazomethyl Ketone | Alkylation | Irreversible | Highly reactive, potential for non-specific labeling. nih.gov |

Research Applications and Methodological Utility of Z Fa Fluoromethyl Ketone

As a Tool for Investigating Protease Function in Biological Systems

Z-FA-FMK is a cell-permeable, irreversible inhibitor primarily targeting cysteine proteases. nih.gov Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of target enzymes, thereby inactivating them. nih.gov This property makes it an effective tool for probing the roles of specific proteases in various biological contexts.

The compound exhibits a distinct inhibitory profile. It is recognized as an inhibitor of lysosomal cathepsins, particularly cathepsin B and cathepsin L. plos.orgmedchemexpress.com Additionally, it demonstrates significant activity against effector caspases, which are the executioner enzymes in apoptosis. researchgate.netreading.ac.uk In vitro studies have shown that this compound efficiently inhibits recombinant effector caspases-2, -3, -6, and -7. plos.orgresearchgate.net Conversely, it does not affect the activity of initiator caspases-8 and -10, which are apical proteases in the extrinsic apoptosis pathway. plos.org This selectivity is a key feature that researchers exploit to dissect the functions of these different protease families. For instance, by failing to prevent apoptosis initiated by Fas receptor activation (an extrinsic pathway event), this compound helps confirm that its primary targets in this context are downstream effector caspases. plos.orgresearchgate.net

| Protease Family | Specific Proteases Inhibited | Proteases Not Significantly Inhibited | Reference |

|---|---|---|---|

| Caspases | Effector Caspases (Caspase-2, -3, -6, -7) | Initiator Caspases (Caspase-8, -10) | plos.orgresearchgate.netreading.ac.uk |

| Cathepsins | Cathepsin B, Cathepsin L, Cathepsin S | N/A | nih.govreading.ac.uk |

| Other Cysteine Proteases | Papain, Cruzain | N/A | nih.govreading.ac.uk |

Application as an Activity-Based Probe (ABP)

The unique characteristics of peptidyl fluoromethyl ketones, including this compound, make them suitable for use as activity-based probes (ABPs). nih.govnovusbio.com ABPs are small molecules that covalently modify the active sites of specific enzymes. cellphysiolbiochem.com This stable, covalent linkage allows for the detection, quantification, and identification of active enzymes within complex biological samples, such as cell lysates or even in living organisms. cellphysiolbiochem.com The basic structure of such a probe consists of a peptide recognition sequence, a reactive group or "warhead" (in this case, the FMK group), and a reporter tag. cellphysiolbiochem.com

To visualize protease activity within cells, the this compound scaffold can be modified with a reporter tag, such as a fluorophore. This approach is the basis for widely used commercial assays like FLICA (Fluorochrome-Labeled Inhibitors of Caspases) and CaspaTag. researchgate.net These reagents typically consist of a caspase-specific peptide sequence (e.g., VAD for poly-caspase detection) linked to a carboxyfluorescein (FAM) fluorescent dye and an FMK warhead. nih.gov

When added to cell cultures, these cell-permeant probes diffuse into cells. If a target caspase is active, it will recognize the peptide sequence and form an irreversible covalent bond with the FMK group. This traps the fluorescent probe inside the cell, leading to a measurable increase in fluorescence that can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader. researchgate.net This technique allows for the direct visualization and quantification of apoptotic cells based on enzyme activity. It is important to note, however, that the FMK warhead can exhibit cross-reactivity with other cysteine proteases, such as cathepsins, which can complicate data interpretation, particularly in later stages of apoptosis where lysosomal integrity may be compromised. researchgate.net

The application of activity-based probes extends to in vivo studies in animal models. Modified versions of FLICA probes, sometimes marketed as FLIVO, have been developed for use in whole organisms. researchgate.net In vivo use of this compound has been documented in studies investigating its therapeutic potential. For example, it has been administered to mouse models to study its effects on viral replication and kidney injury, demonstrating its bioavailability and activity in a whole-animal context. medchemexpress.com Furthermore, related caspase inhibitors are used in conjunction with in vivo imaging techniques to confirm the specificity of reporter signals. For instance, pre-treatment of an animal with an inhibitor like Z-VAD-FMK can abrogate the signal from a caspase-activated bioluminescent reporter, thereby validating that the signal is genuinely due to caspase activity.

Elucidation of Cellular Signaling Pathways

By selectively inhibiting specific proteases, this compound provides a powerful method for elucidating the roles of these enzymes in complex cellular signaling cascades, most notably in apoptosis and autophagy.

A key methodological application of this compound is in distinguishing between the two major apoptosis signaling pathways: the intrinsic and extrinsic pathways.

The extrinsic pathway is triggered by extracellular signals via death receptors (e.g., Fas), leading to the activation of initiator caspases-8 and -10. plos.org

The intrinsic pathway is initiated by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. plos.org

Both pathways converge on the activation of common effector caspases (-3, -6, -7), which carry out the demolition of the cell. plos.org Because this compound inhibits effector caspases but not initiator caspases-8 and -10, it can be used to determine which pathway is activated by a particular stimulus. plos.orgresearchgate.net

In a study using retinoid-related molecules (RRMs) to induce apoptosis in Jurkat cells, researchers used this compound to identify the operative pathway. They observed that this compound failed to block the activation of caspase-8 induced by an anti-Fas antibody (extrinsic pathway). However, it completely blocked the processing of caspase-8 that was induced by the RRMs. researchgate.net This indicated that in the RRM-induced model, caspase-8 was not being activated as an initiator caspase but was instead being cleaved and activated downstream by effector caspases. This finding, coupled with the fact that RRMs induced cytochrome c release (a hallmark of the intrinsic pathway), allowed the researchers to conclude that the RRMs trigger the intrinsic pathway. plos.orgresearchgate.net

| Apoptotic Stimulus | Pathway | Key Initiator Caspase | Effect of this compound on Initiator Caspase Activation | Conclusion from this compound Application | Reference |

|---|---|---|---|---|---|

| Anti-Fas Antibody | Extrinsic | Caspase-8 | No Inhibition | Confirms this compound does not inhibit the apical step of the extrinsic pathway. | plos.org |

| Retinoid-Related Molecules (RRMs) | Intrinsic | Caspase-9 | Does not prevent initial caspase-9 processing | Demonstrates that the stimulus acts via the intrinsic pathway, as downstream events are blocked but the initial steps are not. | plos.orgresearchgate.net |

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for breakdown. plos.org "Autophagic flux" refers to the rate of this degradation process. researchgate.net Measuring this flux is critical to understanding whether an accumulation of autophagosomes is due to increased formation or a blockage in their degradation. cellphysiolbiochem.com

This compound is used as a tool to study autophagy by intentionally blocking the final degradation step. As a potent inhibitor of the lysosomal proteases cathepsin B and L, this compound impairs the ability of the lysosome to degrade the contents of the autophagosome. plos.orgmedchemexpress.com This blockade of autophagic flux leads to the accumulation of autophagosomes and autophagy-related proteins, such as microtubule-associated protein 1 light chain 3-II (LC3-II). plos.orgresearchgate.net Researchers can then measure the rate of LC3-II accumulation in the presence versus the absence of the inhibitor to quantify the autophagic flux. researchgate.net Studies have shown that treating cells with cathepsin B and L inhibitors leads to a significant increase in LC3-II levels and the formation of GFP-LC3 puncta, which are markers of autophagosome accumulation, thereby confirming the impairment of autophagic flux. plos.orgresearchgate.net This methodological approach allows for a quantitative assessment of the rate of autophagy.

Investigating NF-κB Pathway Regulation

Z-FA-fluoromethyl ketone (this compound) serves as a valuable reagent for investigating the nuclear factor-kappa B (NF-κB) signaling pathway. Its utility in this area stems from its ability to suppress the expression of NF-κB-dependent genes. targetmol.comselleckchem.com In experimental models, this compound has been shown to inhibit the production of pro-inflammatory cytokines that are transcriptionally regulated by NF-κB. targetmol.comselleckchem.comwikipedia.org

Specifically, in macrophages stimulated with lipopolysaccharide (LPS), a potent activator of the NF-κB pathway, treatment with this compound blocks the production of interleukin-1α (IL-1α), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). wikipedia.org This inhibitory effect on cytokine synthesis demonstrates that this compound can interfere with the NF-κB signaling cascade, making it a useful tool for researchers to probe the functional consequences of NF-κB inhibition in various cellular contexts. targetmol.comwikipedia.org By blocking this pathway, scientists can study the roles of NF-κB in inflammation, immune responses, and other physiological and pathological processes.

Immunological Research Reagent

This compound is widely utilized as an immunosuppressive agent in immunological research. mdpi.com Its primary mechanism in this context is the inhibition of T-cell activation and proliferation. targetmol.commdpi.com Laboratory studies have demonstrated that this compound effectively blocks the proliferation of T-cells stimulated by mitogens and interleukin-2 (B1167480) (IL-2). targetmol.comselleckchem.commdpi.com

The compound's effects are not limited to proliferation. In resting T-cells stimulated via their antigen receptor, this compound inhibits the processing of pro-caspase-8 and pro-caspase-3 into their active forms. mdpi.com However, it does not affect the activation of these caspases during Fas-induced apoptosis in already proliferating T-cells. mdpi.com

The immunosuppressive properties of this compound have been confirmed in vivo. In a mouse model of intranasal pneumococcal infection, administration of this compound led to a significant increase in the growth of Streptococcus pneumoniae in both the lungs and the bloodstream, underscoring its ability to dampen the host immune response. targetmol.comselleckchem.commdpi.com This characteristic makes it a key reagent for studies on T-cell function and host defense mechanisms. mdpi.com

Antiviral Research Reagent

This compound has emerged as a significant reagent in antiviral research, primarily due to its activity against various viruses, including coronaviruses. researchgate.netnih.govguidetoimmunopharmacology.org It functions as a host-targeting antiviral by inhibiting host cysteine proteases, such as cathepsin L, which are essential for the entry of some viruses into host cells. researchgate.netnih.gov This mechanism offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. researchgate.netnih.gov

In research against SARS-CoV-2, this compound has demonstrated potent inhibitory effects. researchgate.netnih.gov In vitro studies have shown that it can inhibit a diverse range of SARS-CoV-2 strains, including the original Wuhan strain and multiple variants of concern. researchgate.netnih.gov Additionally, this compound has been identified as an inhibitor of the main viral protease of SARS-CoV-2, Mpro (or 3CLpro), which is crucial for viral replication. researchgate.netguidetoimmunopharmacology.org In vivo studies using K18 hACE2 transgenic mice infected with SARS-CoV-2 found that oral administration of this compound resulted in a 60% survival rate and expedited recovery. researchgate.netnih.gov The compound has also been shown to block reovirus infection in severe combined immunodeficiency (SCID) mice. selleckchem.com

Table 1: In Vitro Efficacy of this compound Against Various SARS-CoV-2 Strains

| SARS-CoV-2 Strain | EC₅₀ Value (μM) |

|---|---|

| Wuhan-like | 0.55 - 2.41 |

| Nine Other Variants | 0.55 - 2.41 |

EC₅₀ (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Data derived from in vitro assessments. researchgate.netnih.gov

Future Research Directions and Preclinical Translational Potential

Development of More Selective and Potent Analogs

The development of peptidyl fluoromethyl ketones (PFMKs), like Z-FA-FMK, has been a significant area of interest in drug discovery due to their utility as inhibitors of hydrolytic enzymes, particularly cysteine proteases. nih.govresearchgate.net The fluoromethyl ketone "warhead" confers high reactivity and selectivity towards the active site cysteine residues of these enzymes. nih.govencyclopedia.pub However, achieving high specificity for a single target enzyme remains a challenge, as the peptide backbone can be recognized by multiple related proteases. nih.gov

Future research directions are centered on the rational design of this compound analogs to improve both potency and selectivity. Key strategies include:

Modification of the Peptide Sequence: The amino acid sequence of the peptide component is a primary determinant of target specificity. nih.gov By systematically altering the amino acids at positions adjacent to the fluoromethyl ketone moiety (P1, P2, etc.), it is possible to create analogs that fit more precisely into the substrate-binding pocket of a specific target protease, thereby increasing affinity and reducing binding to off-target enzymes.

Stereochemical Optimization: The stereochemistry of the amino acids is crucial for biological activity. Synthesizing and testing stereoisomers (diastereoisomers) of the peptide backbone can lead to the identification of compounds with significantly enhanced inhibitory activity against the desired target compared to other forms. nih.gov

Exploring Non-Natural Amino Acids: Incorporating non-natural or modified amino acids into the peptide sequence can introduce novel interactions with the target enzyme, potentially leading to higher affinity and improved metabolic stability.

The goal of these efforts is to develop next-generation inhibitors that retain the therapeutic benefits observed with this compound while minimizing potential side effects associated with the inhibition of unintended proteases. nih.gov

**8.2. Preclinical Exploration in Disease Models

The known inhibitory profile of this compound against key cellular proteases suggests its potential application across a spectrum of diseases. Preclinical studies are essential to validate these potential therapeutic uses in relevant biological systems.

This compound is known to inhibit effector caspases, which are central to the execution of apoptosis (programmed cell death). wikipedia.orgnih.gov Many cancer cells develop resistance to chemotherapy by evading apoptosis. Synthetic retinoid-related molecules (RRMs) that induce apoptosis in cancer cells have been shown to work through a pathway that is blocked by this compound, demonstrating the compound's ability to interfere with specific apoptotic signaling. nih.gov

Future preclinical research will likely investigate the potential of this compound and its more selective analogs to act as chemosensitizing agents. By modulating the apoptotic threshold, these compounds could potentially restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs. This strategy involves combining this compound with standard anticancer agents to determine if synergistic effects can be achieved, leading to more effective tumor cell killing.

This compound has demonstrated anti-inflammatory effects in vivo. abcam.com Its mechanism of action in this context is multifaceted. It has been shown to prevent the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), IL-1β, and Tumor Necrosis Factor (TNF), at the transcriptional level. wikipedia.orgnih.gov This effect is mediated by the inhibition of the transactivation potential of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov Notably, this NF-κB inhibition appears to be independent of the compound's activity against cathepsin B, suggesting a distinct anti-inflammatory pathway. nih.gov

A promising area of research is the application of this compound as a broad-spectrum antiviral agent. Because it targets host-cell enzymes that many viruses rely on for replication, it has the potential to be effective against a range of viruses and may be less susceptible to the development of drug resistance. nih.govresearchgate.net

Significant preclinical research has been conducted on its efficacy against SARS-CoV-2. In vitro studies demonstrated that this compound potently inhibits various SARS-CoV-2 strains, including multiple variants of concern. nih.govresearchgate.net In a mouse model of SARS-CoV-2 infection, this compound treatment improved survival rates and accelerated recovery. nih.gov The compound has also been shown to block the replication of reovirus. medchemexpress.com

Future preclinical work will likely expand to test the efficacy of this compound against other viruses that depend on host cysteine proteases for entry or replication. The development of analogs with improved pharmacokinetic properties could further enhance its potential as a clinically viable broad-spectrum antiviral therapy.

| SARS-CoV-2 Strain | EC₅₀ (μM) |

|---|---|

| Wuhan-like Strain | 0.55 - 2.41 |

| Nine Other Variants | 0.55 - 2.41 |

Autophagy is a fundamental cellular process for degrading and recycling dysfunctional cellular components, and its dysregulation is implicated in numerous diseases. nih.govnih.gov The molecular targets of this compound, particularly caspases and cathepsins, are known to interact with the autophagy pathway. For instance, caspases can cleave key autophagy-related proteins (Atg), thereby inhibiting the process.

Given these connections, there is a strong rationale for exploring this compound in pathologies linked to defective autophagy. By inhibiting caspases that may be suppressing the autophagic process, this compound could potentially restore normal autophagic flux. Preclinical research is needed to investigate whether this compound can modulate autophagy in disease models, such as certain neurodegenerative or autoimmune diseases, and to determine if this modulation has a therapeutic benefit. nih.gov

Further Characterization of Off-Target Interactions for Enhanced Specificity

While this compound is often described as an inhibitor of cathepsins B and L, it exhibits significant activity against other proteases. nih.govmedchemexpress.com This polypharmacology, or interaction with multiple targets, is a critical area for future research. A thorough understanding of these "off-target" interactions is essential for both explaining the full range of its biological effects and for designing more specific second-generation compounds. nih.gov

This compound is known to inhibit several effector caspases but not initiator caspases, demonstrating a degree of selectivity within the caspase family. caymanchem.comnih.gov Furthermore, its ability to inhibit NF-κB activation independently of cathepsin B inhibition is a clear example of a functionally significant off-target effect. nih.gov

Future research should employ advanced proteomic and biochemical techniques to create a comprehensive interaction profile for this compound. This involves identifying all the cellular proteins that it binds to and determining the functional consequences of these interactions. This knowledge will be invaluable for refining medicinal chemistry efforts to design analogs with enhanced specificity, ultimately leading to compounds with more predictable biological activities and improved therapeutic profiles.

| Enzyme Family | Specific Target | Inhibition Reported |

|---|---|---|

| Cysteine Proteases (Cathepsins) | Cathepsin B | Yes medchemexpress.comcaymanchem.com |

| Cathepsin L | Yes medchemexpress.com | |

| Cathepsin S | Yes abcam.com | |

| Cruzain, Papain | Yes wikipedia.orgabcam.com | |

| Cysteine Proteases (Caspases) | Caspase-2 | Yes nih.govabcam.com |

| Caspase-3 | Yes nih.govabcam.com | |

| Caspase-6 | Yes nih.govabcam.com | |

| Caspase-7 | Yes nih.govabcam.com | |

| Caspase-8 | No caymanchem.comnih.gov | |

| Caspase-10 | No caymanchem.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Z-FA-fluoromethyl ketone, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis using nucleophilic substitution or fluoromethylation protocols. Key parameters include temperature (e.g., −78°C for ketone stability), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of fluoromethylating agents (e.g., Selectfluor™). Monitor progress via TLC or HPLC .

- Validation : Characterize intermediates and final products using H/F NMR and FT-IR to confirm structural integrity. Report melting points and elemental analysis for purity assessment .

Q. Which analytical techniques are critical for confirming the identity and purity of Z-FA-fluoromethyl ketone?

- Protocol : Combine spectroscopic methods (NMR, IR) with chromatographic analysis (GC-MS, HPLC). For fluorine-specific detection, F NMR is essential. Quantify purity via HPLC with UV/Vis or MS detection, using certified reference standards .

Q. How can researchers mitigate hydrolysis of Z-FA-fluoromethyl ketone during storage?

- Strategy : Store under inert atmosphere (argon) at −20°C in anhydrous solvents (e.g., acetonitrile). Use stabilizers like molecular sieves or antioxidants (e.g., BHT). Periodically validate stability via accelerated degradation studies (40°C/75% RH) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported reactivity of Z-FA-fluoromethyl ketone with biological thiols?

- Approach : Conduct kinetic studies under varied pH (5–9) and temperature (25–37°C) to assess thiol-adduct formation. Use LC-MS/MS to track reaction intermediates. Compare results with computational models (DFT) to identify steric/electronic effects .

- Data Interpretation : Address discrepancies by standardizing assay conditions (e.g., buffer ionic strength, thiol concentration) and validating with orthogonal methods (e.g., fluorescence quenching) .

Q. How do solvent effects and counterion selection influence the electrophilicity of Z-FA-fluoromethyl ketone in catalytic systems?

- Methodology : Perform Hammett analysis to correlate solvent polarity ( scale) with reaction rates. Test counterions (e.g., K, Na) in polar aprotic solvents (DMSO, DMF) using stopped-flow spectroscopy. Pair with DFT calculations to map transition states .

Q. What strategies validate the specificity of Z-FA-fluoromethyl ketone as a protease inhibitor in complex biological matrices?

- Protocol : Use activity-based protein profiling (ABPP) with fluorophore-conjugated probes. Confirm target engagement via competitive binding assays and SILAC-based proteomics. Validate off-target effects using knockout cell lines or CRISPR-Cas9 models .

Q. How can researchers reconcile conflicting spectral data (e.g., F NMR shifts) for Z-FA-fluoromethyl ketone derivatives?

- Resolution : Standardize NMR acquisition parameters (e.g., solvent, internal reference). Collaborate with multiple labs for cross-validation. Publish raw data and processing scripts in open repositories to enable reproducibility .

Methodological Best Practices

- Reproducibility : Adhere to Beilstein Journal of Organic Chemistry guidelines for detailed experimental descriptions, including reagent sources (e.g., Sigma-Aldlotch, CAS numbers) and instrument calibration protocols .

- Data Reporting : Use tables for comparative kinetics (e.g., values) and figures for mechanistic schemes. Deposit spectral data in public databases (e.g., ChemSpider) .

- Ethical Considerations : Disclose potential fluorinated byproducts and environmental hazards in Supplementary Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.